molecular formula C10H12ClN3O2 B1354558 Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate CAS No. 39715-99-6

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Cat. No.: B1354558
CAS No.: 39715-99-6
M. Wt: 241.67 g/mol
InChI Key: VJSCICINBIBEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

This compound represents a sophisticated heterocyclic compound characterized by its unique fused ring system combining pyridine and pyridazine moieties. The compound possesses the molecular formula C₁₀H₁₂ClN₃O₂ and exhibits a molecular weight of 241.67 daltons, establishing its position within the medium molecular weight range typical of pharmaceutical intermediates. The systematic name reflects the complex structural architecture, incorporating a chloro substituent at the 3-position and an ethyl carboxylate functional group at the 6-position of the dihydropyrido[4,3-c]pyridazine core structure.

The structural classification of this compound places it within the broader category of pyridopyridazines, which constitute a class of bicyclic heterocycles formed through the fusion of pyridine and pyridazine rings. According to the systematic nomenclature, the pyrido[4,3-c]pyridazine framework represents one of eight possible isomeric forms of pyridopyridazines, each distinguished by the specific pattern of ring fusion and nitrogen atom positioning. The compound's structural integrity is maintained through the aromatic character of the pyridazine ring system, while the 7,8-dihydro designation indicates the partial saturation of the pyridine portion, creating a unique electronic environment that influences both chemical reactivity and biological activity.

The Chemical Abstracts Service registry number 39715-99-6 provides unambiguous identification of this specific compound within chemical databases, facilitating accurate cross-referencing across scientific literature and commercial sources. Additional molecular identifiers include the Molecular Design Limited number MFCD07779187 and the Simplified Molecular Input Line Entry System code O=C(N1CCC2=NN=C(Cl)C=C2C1)OCC, which precisely describes the connectivity pattern of atoms within the molecular structure. The compound's classification extends beyond simple structural categories to encompass functional considerations, as the ethyl carboxylate moiety imparts ester characteristics that influence solubility, stability, and potential for chemical modification.

Property Value Reference
Molecular Formula C₁₀H₁₂ClN₃O₂
Molecular Weight 241.67 g/mol
Chemical Abstracts Service Number 39715-99-6
Molecular Design Limited Number MFCD07779187
Simplified Molecular Input Line Entry System O=C(N1CCC2=NN=C(Cl)C=C2C1)OCC
Classification Pyridopyridazine derivative

Historical Context in Heterocyclic Chemistry

The development of this compound occurs within the rich historical framework of heterocyclic chemistry, which traces its origins to the early nineteenth century. The foundational period of heterocyclic chemistry began in the 1800s with several notable discoveries that established the conceptual basis for understanding nitrogen-containing ring systems. The historical progression from simple heterocycles to complex fused systems like pyridopyridazines represents a continuous evolution of synthetic methodology and structural understanding that spans nearly two centuries of chemical research.

The specific historical lineage of pyridazine chemistry can be traced to the pioneering work of Emil Fischer, who first prepared pyridazine derivatives during his classic investigations of the Fischer indole synthesis. Fischer's methodical approach to heterocyclic synthesis involved the condensation of phenylhydrazine with levulinic acid, establishing fundamental principles that would later influence the development of more complex pyridazine-containing compounds. The parent pyridazine heterocycle itself was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, demonstrating the systematic approach that characterized early heterocyclic synthesis.

The evolution from simple pyridazine compounds to complex fused systems like pyrido[4,3-c]pyridazines reflects the increasing sophistication of synthetic organic chemistry throughout the twentieth century. The development of reliable methods for constructing fused heterocyclic systems enabled chemists to access previously unknown structural motifs with enhanced biological activity profiles. The historical context of heterocyclic chemistry reveals a consistent pattern of discovery, wherein each new synthetic methodology opened access to novel chemical space, ultimately leading to the diverse array of pyridopyridazine derivatives available for contemporary research applications.

Contemporary historical analysis recognizes the period from 1818 through the early 1900s as the formative era of heterocyclic chemistry, during which fundamental heterocycles such as alloxan, furan derivatives, and pyrazine compounds were first isolated and characterized. The systematic development of nomenclature systems, synthetic methodologies, and structural determination techniques during this period established the theoretical and practical foundation upon which modern pyridopyridazine chemistry is built. The historical trajectory from simple heterocycles to complex polycyclic systems exemplifies the progressive nature of chemical research, where each advancement builds upon previous discoveries to enable increasingly sophisticated molecular architectures.

Significance in Nitrogen-Containing Heterocycles Research

The research significance of this compound extends far beyond its individual molecular properties to encompass its role as a representative member of the pyridopyridazine class, which has emerged as a versatile nucleus in pharmaceutical research. Pyridopyridazines demonstrate exceptional synthetic and pharmacological versatility, making them attractive scaffolds for drug design and development initiatives across multiple therapeutic areas. The compound's structural features, including the chloro substituent and ethyl carboxylate functionality, provide multiple sites for chemical modification, enabling systematic structure-activity relationship studies that are fundamental to modern drug discovery processes.

The broader significance of pyridopyridazine derivatives in nitrogen-containing heterocycle research is evidenced by their diverse pharmacological activities, which encompass antitumor, antibacterial, analgesic, and diuretic properties. Recent research has identified pyridopyridazine derivatives as selective phosphodiesterase 5 and phosphodiesterase 4 inhibitors, demonstrating their potential for treating cardiovascular and respiratory conditions. Additionally, these compounds have been characterized as novel gamma-aminobutyric acid type A receptor benzodiazepine binding site ligands, indicating their relevance to central nervous system research.

The research importance of this compound class is further underscored by the pharmaceutical industry's recognition of pyridopyridazine derivatives as valuable therapeutic agents. Major pharmaceutical companies, including Novartis, Hexal, Merck Sharp & Dohme, and GlaxoSmithKline, have invested substantial resources in developing pyridopyridazine-based drugs, with several compounds progressing to clinical approval. The commercial success of compounds such as miretilan and arritlan, which contain pyridopyridazine core structures, validates the therapeutic potential of this heterocyclic system and supports continued research investment in related compounds.

Contemporary research applications of pyridopyridazine derivatives span multiple therapeutic areas, including protein kinase inhibition for inflammatory conditions, analgesic development for pain management, and hedgehog signaling pathway modulation for cancer treatment. The compound this compound represents a specific example within this broader research landscape, offering unique structural features that may contribute to novel therapeutic applications. The systematic investigation of such compounds contributes to the expanding database of structure-activity relationships that guide rational drug design efforts in heterocyclic chemistry.

Research Application Area Specific Activity Pharmaceutical Company Involvement Reference
Antihypertensive therapy Endralazine mesylate derivatives Novartis, Hexal
Central nervous system disorders Gamma-aminobutyric acid receptor modulation Merck Sharp & Dohme
Antihistamine development H₁ receptor antagonism GlaxoSmithKline
Protein kinase inhibition p38 kinase targeting Multiple research groups
Cancer therapeutics Hedgehog signaling pathway inhibition Various pharmaceutical companies

Properties

IUPAC Name

ethyl 3-chloro-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-9(11)13-12-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSCICINBIBEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=NN=C(C=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503336
Record name Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39715-99-6
Record name Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazone Route Starting from Ethyl 2-chloroacetoacetate

One of the most reliable methods involves the use of ethyl 2-chloroacetoacetate as a key starting material, which is converted into a hydrazone intermediate, followed by cyclization to form the pyridazine ring.

Stepwise Process:

Step Reaction Conditions Yield (%) Notes
1 Formation of ethyl 2-chloroacetoacetate N-methoxycarbonylhydrazone Stirring in dry diethyl ether at room temperature for 24 h 94% Precipitate filtered and washed to obtain pure hydrazone
2 Cyclization to form pyridazine core Reaction in diisopropyl ether:water with sodium bicarbonate Moderate yield Reaction mixture discolors immediately, indicating progress
3 Introduction of fused bicyclic system Intramolecular ring closure via Mannich-type reaction catalyzed by Lewis acid Cu(OTf)2 under microwave heating 8-54% (depending on conditions) Microwave heating accelerates reaction; simultaneous Mannich addition and ring closure observed

This method benefits from the availability of ethyl 2-chloroacetoacetate and the high purity of intermediates. The use of microwave irradiation significantly improves reaction rates and yields in the key cyclization step.

One-Pot Solvent-Free Reaction Using 4-Piperidone Derivatives

Another approach involves a five-step sequence starting from 4-piperidone derivatives, which are readily available and serve as precursors to the tetrahydropyridopyridazine scaffold.

Key Features:

  • The reaction sequence includes condensation with glyoxylic acid and hydrazine in a one-pot, solvent-free process.
  • Overall yields for the target compounds in this series are reported between 32–35%.
  • The method is efficient for generating diversity points on the scaffold, useful for medicinal chemistry lead optimization.

This approach is notable for its solvent-free conditions and the use of simple starting materials, although it may require multiple steps and purification stages.

Mannich-Type Reaction Followed by Intramolecular Ring Closure

A novel synthetic route involves a one-step Mannich-type reaction of ethyl 3-methylpyridazine-4-carboxylate with aldimines, catalyzed by copper(II) triflate under microwave heating, leading to the formation of 7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones.

Key Points:

  • The Mannich addition and ring closure occur simultaneously, with no isolation of intermediates.
  • Yields vary from 8% to 54% depending on catalyst loading, temperature, and reactant ratios.
  • Microwave heating significantly reduces reaction time and improves conversion.
  • This method opens access to related scaffolds and could be adapted for the chloro-substituted target by appropriate precursor modification.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Type Conditions Yield Range Advantages Limitations
Hydrazone route from ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate, methyl hydrazinocarboxylate Hydrazone formation, cyclization Room temp stirring, microwave heating for ring closure 8-54% (key step) High purity intermediates, scalable Requires microwave equipment, moderate yields
One-pot solvent-free from 4-piperidone derivatives 4-Piperidone derivatives, glyoxylic acid, hydrazine Condensation, cyclization Solvent-free, one-pot 32-35% overall Environmentally friendly, simple reagents Multi-step, moderate overall yield
Mannich-type reaction with aldimines Ethyl 3-methylpyridazine-4-carboxylate, aldimines Mannich addition, ring closure Cu(OTf)2 catalysis, microwave heating 8-54% Simultaneous steps, microwave acceleration Harsh conditions, low intermediate stability

Research Findings and Notes

  • The hydrazone approach is favored for its straightforward access to the chloro-substituted pyridazine ring and the ability to isolate pure intermediates, which is critical for reproducibility and scale-up.
  • Microwave-assisted reactions significantly enhance reaction rates and yields in the key cyclization steps, reducing reaction times from hours to minutes.
  • The solvent-free method using 4-piperidone derivatives offers a greener alternative but may be less efficient in terms of yield and step economy.
  • The Mannich-type reaction method, while innovative, requires careful control of catalyst loading and temperature to optimize yields and minimize side reactions.
  • No direct data on boiling points or extensive physical properties are available, indicating the compound is typically handled under inert atmosphere and refrigerated storage to maintain stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, particularly in the realm of cancer research.

Case Studies:

  • A study highlighted the compound's ability to act as an inhibitor for histone lysine demethylases (KDMs), which are implicated in the progression of several cancers. The compound demonstrated significant binding affinity to KDM4 and KDM5 subfamilies, suggesting its potential role in epigenetic regulation and cancer therapy .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activity. For instance, modifications at the nitrogen and carbon positions can yield compounds with improved selectivity and potency against specific cancer cell lines.

Synthesis Pathways:

  • The synthesis of derivatives often involves nucleophilic substitution reactions and cyclization processes, where this compound acts as a core scaffold. This allows for the introduction of diverse functional groups that can modulate biological activity .

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showcasing promising results that could lead to the development of new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Variations

Pyrido[4,3-c]pyridazine vs. Pyrido[4,3-d]pyrimidine
Compound Core Structure Key Substituents Molecular Weight Biological Activity
Target Compound Pyrido[4,3-c]pyridazine Cl (C3), ethyl carboxylate (C6) 241.67 Underexplored (novel scaffold)
Benzyl 4-chloro-2-methyl-pyrido[4,3-d]pyrimidine-6-carboxylate Pyrido[4,3-d]pyrimidine Cl (C4), methyl (C2), benzyl carboxylate (C6) ~300 (estimated) Intermediate for kinase inhibitors

Key Differences :

  • The pyridazine core (target) is less electron-rich than pyrimidine analogs, altering reactivity in substitution reactions .
  • Pyrido[4,3-d]pyrimidines are well-documented as EGFR inhibitors (e.g., 4-anilino derivatives in ), whereas pyrido[4,3-c]pyridazines remain underexplored .

Ester Group Modifications

Ethyl vs. Benzyl vs. tert-Butyl Carboxylates
Compound Ester Group Molecular Weight Stability/Solubility
Target Compound Ethyl 241.67 Moderate lipophilicity; suitable for oral bioavailability
Benzyl analogs (e.g., ) Benzyl Higher (~300) Requires hydrogenolysis for deprotection; lower solubility
tert-Butyl 3-chloro-pyrido[4,3-c]pyridazine-6-carboxylate tert-Butyl 269.73 Enhanced steric protection; cleaved under acidic conditions

Impact on Drug Design :

  • Ethyl esters balance solubility and metabolic stability, making them preferable in prodrug strategies.
  • Benzyl/tert-butyl esters are often used as protective groups in synthetic intermediates .

Substituent Effects on Reactivity and Bioactivity

Chlorine vs. Methyl vs. Oxo Groups
Compound C3 Substituent Reactivity/Bioactivity
Target Compound Cl Electrophilic site for SNAr reactions
Ethyl 3-methylpyridazine-4-carboxylate Methyl Stabilizes ring; used in Mannich reactions
Ethyl 3-oxo-pyrido[4,3-c]pyridazine-6-carboxylate Oxo Participates in hydrogen bonding; less reactive

Biological Activity

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate (CAS No. 39715-99-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H12ClN3O2
  • Molar Mass : 241.67 g/mol
  • Density : 1.343 g/cm³ (predicted)
  • Melting Point : 105-107 °C
  • Boiling Point : 424.3 °C (predicted)
  • pKa : 1.44 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from pyridazine derivatives. The synthetic pathway generally includes:

  • Formation of the pyridazine ring.
  • Chlorination at the 3-position.
  • Esterification to yield the ethyl ester.

Anticancer Activity

Research indicates that compounds similar to ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine exhibit significant anticancer properties. For instance, derivatives with modifications at the N8 position have shown enhanced activity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in cancer progression and inflammation. In particular, it may target kinases and other proteins that play critical roles in cellular signaling pathways related to tumor growth and metastasis.

Case Studies

  • In Vitro Studies : In a study assessing the biological activity of related pyridazine compounds, ethyl 3-chloro-7,8-dihydropyrido derivatives demonstrated potent inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways that are often dysregulated in cancer cells. Specifically, it may interfere with tyrosine kinase activity and other related pathways involved in cellular proliferation and survival .

Research Findings

StudyFindings
Compounds with ethyl groups at N8 showed improved anticancer activity compared to methylated analogs.
Significant inhibition of cell migration and invasion was observed in vitro on cancer cell lines.
Potential to inhibit enzymes associated with inflammation and cancer progression was noted.

Q & A

Q. What are the most reliable synthetic routes for preparing Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate?

The compound can be synthesized via a Mannich-type reaction followed by intramolecular cyclization . Key steps include:

  • Using ethyl 3-methylpyridazine-4-carboxylate and aldimines as precursors.
  • Catalyzing the reaction with Cu(OTf)₂ under microwave heating (60–100°C, 30–60 minutes) to accelerate ring closure .
  • Purifying intermediates via column chromatography and verifying structures using ¹H/¹³C NMR and LC-MS .

Q. How should researchers characterize this compound to confirm its structural identity?

Recommended characterization methods:

  • NMR spectroscopy : Compare chemical shifts with reported analogs (e.g., tert-butyl derivatives show pyridazine ring protons at δ 8.79 ppm and methylene groups at δ 3.76–4.58 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 270.0–271.9 for related dihydropyridazinones) .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear EN 166-compliant goggles, nitrile gloves, and lab coats to avoid skin/eye irritation .
  • Engineering controls : Use fume hoods and ensure access to emergency eyewash stations .
  • Hazard mitigation : Monitor for respiratory irritation (H335) and avoid dust generation during weighing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the Mannich-type cyclization step?

Key variables to test:

  • Catalyst loading : Screen Cu(OTf)₂ concentrations (1–5 mol%) to balance reactivity and side-product formation .
  • Microwave parameters : Adjust irradiation time (20–60 minutes) and temperature (70–120°C) to minimize decomposition .
  • Solvent selection : Compare polar aprotic solvents (e.g., THF vs. DMF) for improved solubility of intermediates .

Q. How should discrepancies in NMR data be resolved during structural validation?

  • Purity checks : Confirm sample homogeneity via HPLC (≥95% purity) to rule out solvent or impurity interference .
  • Dynamic effects : Analyze temperature-dependent NMR to detect conformational exchange broadening in dihydropyridazine rings .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies are effective for assessing the biological activity of this scaffold?

  • Targeted assays : Screen against kinases (e.g., EGFR) using enzyme inhibition assays (IC₅₀ measurements) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) with ATP-based viability assays .
  • SAR studies : Synthesize analogs (e.g., replacing the ethyl ester with tert-butyl groups) to probe pharmacophore requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.